N,N-dibutyl-2,2,2-trifluoroacetimidamide
Description
N,N-Dibutyl-2,2,2-trifluoroacetimidamide (CAS: 1650-14-2) is a fluorinated acetimidamide derivative with the molecular formula C₁₀H₁₉F₃N₂ and a molecular weight of 224.27 g/mol. It features two butyl groups attached to the nitrogen atoms of the amidine backbone and a trifluoromethyl group at the α-position. This compound is used in coordination chemistry as a ligand for luminescent iridium complexes, enabling applications in optoelectronic materials . It requires storage at 2–8°C under dry conditions .
Properties
Molecular Formula |
C10H19F3N2 |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
N,N-dibutyl-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C10H19F3N2/c1-3-5-7-15(8-6-4-2)9(14)10(11,12)13/h14H,3-8H2,1-2H3 |
InChI Key |
MWDFVIBMVJEIJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2,2,2-trifluoroacetimidamide typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with dibutylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-2,2,2-trifluoroacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidamides.
Scientific Research Applications
N,N-dibutyl-2,2,2-trifluoroacetimidamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2,2,2-trifluoroacetimidamide involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, making it a versatile compound in chemical synthesis. The molecular pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Substituent Effects: Alkyl Chain Length
Key Observations :
- Lipophilicity: The dibutyl derivative exhibits higher lipophilicity (predicted logP ~3.46) compared to diethyl analogs due to longer alkyl chains, enhancing solubility in non-polar solvents .
- Steric Effects : Bulkier butyl groups in the dibutyl compound improve steric stabilization in metal complexes, critical for photophysical stability in luminescent materials .
Functional Group Variations
Key Observations :
Key Observations :
- Limited thermal data exist for acetimidamides, but related trifluoroacetamides show stability via hydrogen bonding .
Biological Activity
N,N-Dibutyl-2,2,2-trifluoroacetimidamide (DBTFA) is a compound belonging to the class of trifluoroacetamides, which are recognized for their unique chemical properties and biological activities. This article aims to provide a detailed overview of the biological activity of DBTFA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DBTFA has the following chemical structure:
- Chemical Formula : C₉H₁₄F₃N
- Molecular Weight : 201.21 g/mol
The trifluoroacetamide group contributes to the compound's stability and reactivity, making it suitable for various biological applications.
Mechanisms of Biological Activity
DBTFA exhibits several biological activities primarily through its interaction with enzymes and cellular pathways. The following mechanisms have been identified:
- Enzyme Inhibition : DBTFA has been shown to inhibit specific glycosidases and other enzymes. For instance, similar compounds in the trifluoroacetamide class have demonstrated competitive inhibition against α-L-fucosidase, with Ki values in the low nanomolar range .
- Cellular Effects : Research indicates that DBTFA may induce apoptosis in certain cancer cell lines by activating caspases and promoting DNA damage response pathways .
In Vitro Studies
-
Cytotoxicity Assays :
- DBTFA was tested against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT-116 (colon cancer). The compound exhibited significant cytotoxic effects, particularly under hypoxic conditions, suggesting its potential as an anti-cancer agent .
- A comparative study showed that DBTFA derivatives had greater hypoxic cytotoxicity than traditional chemotherapeutics like TPZ (Tirapazamine), indicating a promising avenue for further development .
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
The biological activity of DBTFA can be influenced by structural modifications. For example, variations in the alkyl groups attached to the nitrogen atom can affect enzyme inhibition potency and cytotoxicity profiles. The presence of trifluoromethyl groups has been linked to enhanced biological activity due to increased lipophilicity and metabolic stability.
Case Study 1: Anti-Cancer Activity
In a study involving human cancer cell lines, DBTFA was administered at varying concentrations to assess its impact on cell viability. The results indicated a dose-dependent reduction in cell proliferation, with IC50 values significantly lower than those observed for conventional treatments. The study concluded that DBTFA could serve as a lead compound for developing new anti-cancer therapies.
Case Study 2: Enzyme Inhibition Profile
A comparative analysis of DBTFA with other trifluoroacetamides showed that it effectively inhibited α-L-fucosidase at sub-micromolar concentrations. This inhibition was characterized as competitive, with detailed kinetic studies revealing a Ki value of approximately 5 × 10⁻⁹ M . Such specificity highlights its potential as a therapeutic agent targeting glycosidase-related pathways.
Data Summary
| Property/Activity | Value/Description |
|---|---|
| Molecular Weight | 201.21 g/mol |
| Enzyme Inhibition Ki | ~5 × 10⁻⁹ M (α-L-fucosidase) |
| IC50 (Cancer Cell Lines) | Low micromolar range |
| Mechanism | Induces apoptosis via ROS and caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
